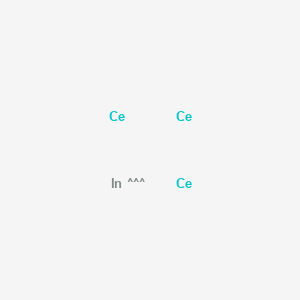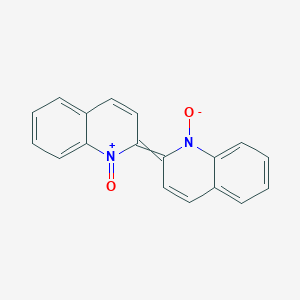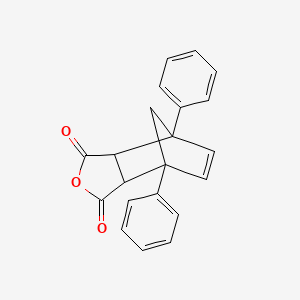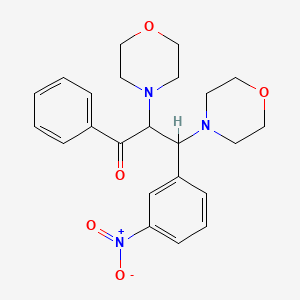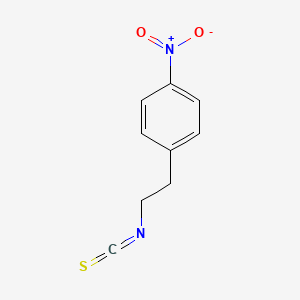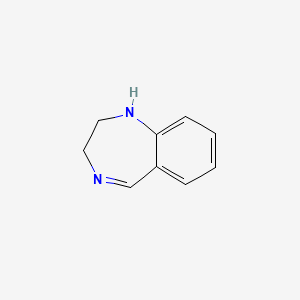
Dimethyl 2-chloro-3-oxohexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-chloro-3-oxohexanedioate is an organic compound with the molecular formula C8H11ClO5. It is a derivative of hexanedioic acid, featuring a chloro and oxo functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-chloro-3-oxohexanedioate can be synthesized through several methods. One common approach involves the chlorination of dimethyl hexanedioate, followed by oxidation to introduce the oxo group. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and an oxidizing agent like potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-chloro-3-oxohexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dimethyl 2-chloro-3-hydroxyhexanedioate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Higher oxidation state products, such as carboxylic acids.
Reduction: Dimethyl 2-chloro-3-hydroxyhexanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-chloro-3-oxohexanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 2-chloro-3-oxohexanedioate involves its reactivity with various molecular targets. The chloro and oxo groups facilitate interactions with nucleophiles and electrophiles, enabling the compound to participate in a wide range of chemical reactions. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-chloro-3-hydroxyhexanedioate: A reduced form with a hydroxyl group instead of an oxo group.
Dimethyl 2-bromo-3-oxohexanedioate: A similar compound with a bromo group instead of a chloro group.
Dimethyl 2-chloro-3-oxopentanedioate: A shorter chain analog with similar functional groups.
Uniqueness
Dimethyl 2-chloro-3-oxohexanedioate is unique due to its specific combination of functional groups and chain length, which confer distinct reactivity and properties. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
5471-22-7 |
|---|---|
Formule moléculaire |
C8H11ClO5 |
Poids moléculaire |
222.62 g/mol |
Nom IUPAC |
dimethyl 2-chloro-3-oxohexanedioate |
InChI |
InChI=1S/C8H11ClO5/c1-13-6(11)4-3-5(10)7(9)8(12)14-2/h7H,3-4H2,1-2H3 |
Clé InChI |
JVFHWJAJRDCZQI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(=O)C(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14726569.png)
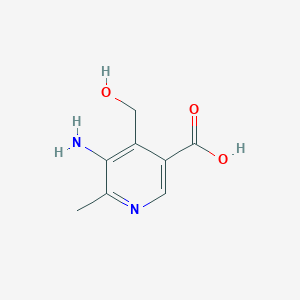
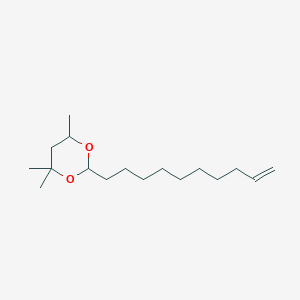

![N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide](/img/structure/B14726590.png)
![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)

